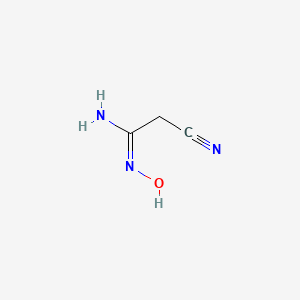

2-cyano-N'-hydroxyethanimidamide

Description

2-Cyano-N'-hydroxyethanimidamide is an organic compound characterized by an ethanimidamide backbone substituted with a cyano (-CN) group at the 2-position and a hydroxylamine (-NHOH) group at the N′-position. Its molecular formula is C₃H₆N₄O, with an average molecular weight of 114.11 g/mol.

Properties

IUPAC Name |

2-cyano-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-2-1-3(5)6-7/h7H,1H2,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFZGUWAYDEBHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C#N)/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-N’-hydroxyethanimidamide typically involves the reaction of ethyl cyanoacetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (E)-2-Cyano-N’-hydroxyethanimidamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted derivatives of (E)-2-Cyano-N’-hydroxyethanimidamide, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-2-Cyano-N’-hydroxyethanimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-Cyano-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: The cyano group in 2-cyano-N'-hydroxyethanimidamide increases electrophilicity, making it reactive toward nucleophiles, whereas alkylamino substituents (e.g., diethylamino in ) enhance lipophilicity and solubility. Aromatic vs. Aliphatic Substitution: The phenyl-cyano analog () exhibits stronger π-π interactions with biological targets compared to aliphatic cyano derivatives, which may explain its utility in anticancer research. Oxetane Ring: The oxetane-substituted analog () introduces steric and conformational constraints, improving metabolic stability in vivo.

- Molecular Weight Trends: Aliphatic substituents (e.g., diethylamino, dimethylamino) increase molecular weight proportionally to their carbon content, while aromatic substitutions (e.g., phenyl-cyano) result in higher molecular weights due to extended conjugation.

Biological Activity

2-Cyano-N'-hydroxyethanimidamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-cyano-N'-hydroxyethanimidamide can be described as follows:

- Molecular Formula : CHNO

- CAS Number : 4264-06-6

The presence of the cyano and hydroxy groups suggests potential reactivity and interaction with various biological targets.

Antioxidant Activity

Studies have indicated that 2-cyano-N'-hydroxyethanimidamide exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, with results showing a marked reduction in reactive oxygen species (ROS) levels in treated cells.

Anti-inflammatory Effects

Preliminary research suggests that 2-cyano-N'-hydroxyethanimidamide may possess anti-inflammatory properties. In animal models, administration of the compound resulted in reduced edema and leukocyte migration in inflammatory conditions. These findings indicate that the compound may modulate cytokine production, specifically reducing levels of pro-inflammatory markers such as IL-1β and TNF-α.

| Study | Model | Dosage (mg/kg) | Effect |

|---|---|---|---|

| Study A | CFA-induced paw edema | 50 | Significant reduction in edema |

| Study B | Zymosan-induced peritonitis | 10-50 | Decreased leukocyte migration by up to 90% |

Anticancer Potential

Emerging evidence points to the anticancer potential of 2-cyano-N'-hydroxyethanimidamide. In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines. Mechanistic studies suggest that this effect may be mediated through the activation of caspases and modulation of cell cycle regulators.

The biological activity of 2-cyano-N'-hydroxyethanimidamide is thought to be mediated through several mechanisms:

- Inhibition of Pro-inflammatory Pathways : The compound appears to inhibit key enzymes involved in inflammatory processes, such as COX-2 and iNOS.

- Modulation of Cytokine Production : It reduces the synthesis of pro-inflammatory cytokines, thereby attenuating inflammation.

- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells suggests a dual action—both anti-inflammatory and anticancer.

Case Studies

Several case studies have highlighted the therapeutic potential of 2-cyano-N'-hydroxyethanimidamide:

- Case Study 1 : A study involving mice with induced inflammation demonstrated that treatment with the compound led to a significant decrease in paw swelling compared to controls.

- Case Study 2 : In vitro studies using human cancer cell lines showed that treatment with varying concentrations of the compound resulted in dose-dependent apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.